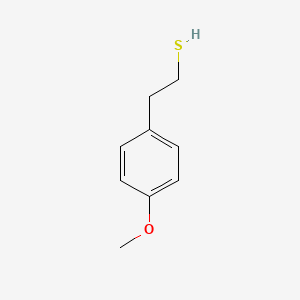

2-(4-methoxyphenyl)ethane-1-thiol

Description

Significance of Organosulfur Compounds in Contemporary Chemistry

Organosulfur compounds are ubiquitous in nature and synthetic chemistry, playing pivotal roles in a multitude of applications. britannica.comwikipedia.orgjmchemsci.com They are fundamental components of essential amino acids like cysteine and methionine, and are present in vital biomolecules including vitamins and coenzymes. britannica.comwikipedia.org In the realm of medicine, organosulfur compounds form the backbone of numerous therapeutic agents, from antibiotics like penicillin to anti-inflammatory drugs. wikipedia.orgmdpi.comjmchemsci.comnih.gov Their diverse chemical properties, including the ability of sulfur to exist in various oxidation states, make them invaluable in organic synthesis for creating complex molecular architectures. youtube.comacs.org Furthermore, the strong affinity of sulfur for certain metal surfaces has propelled their use in nanotechnology and materials science. rsc.orgsigmaaldrich.comresearchgate.net

Contextualizing 2-(4-methoxyphenyl)ethane-1-thiol within Thiol Chemistry Research

This compound belongs to the thiol class of organosulfur compounds, characterized by the presence of a sulfhydryl (-SH) group. thermofisher.com Thiols are known for their distinct odors and their propensity to undergo a variety of chemical reactions, most notably the formation of strong bonds with gold and other noble metal surfaces. rsc.orgresearchgate.networktribe.com This property is central to the formation of self-assembled monolayers (SAMs), highly ordered molecular layers with applications in surface functionalization, biosensing, and molecular electronics. sigmaaldrich.comresearchgate.netdiva-portal.orgresearchgate.netmdpi.com The specific structure of this compound, which combines a reactive thiol group with a phenethyl moiety and a methoxy-substituted aromatic ring, makes it a subject of interest for investigating the influence of molecular structure on the properties of SAMs and other applications. uh.edu

Scope of Academic Inquiry for Phenethyl Thiols with Aromatic Ethers

The academic inquiry into phenethyl thiols featuring aromatic ethers, such as this compound, is multifaceted. Research in this area often focuses on several key aspects:

Synthesis and Characterization: Developing efficient synthetic routes to these molecules and thoroughly characterizing their chemical and physical properties. uh.edursc.orgchemicalbook.com

Surface Chemistry and Nanotechnology: Exploring the interactions of these thiols with nanoparticles and their potential use in creating functional nanomaterials. researchgate.netacs.orgrsc.orgresearchgate.netnih.gov The thiol group acts as an effective anchor to gold nanoparticles, while the aromatic ether component can be modified to introduce specific functionalities. rsc.org

Applications in Molecular Electronics and Biosensing: Investigating the potential of these molecules as components in molecular wires or as platforms for immobilizing biomolecules for sensing applications. diva-portal.orgnih.govmdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 63659-59-6 | C9H12OS | 168.26 |

| 1-(4-methoxyphenyl)ethane-1-thiol | 113682-51-2 | C9H12OS | 168.26 |

| 2-(4-Methoxyphenyl)ethanol | 702-23-8 | C9H12O2 | 152.19 |

| 2-Phenylethanethiol | Not explicitly found | C8H10S | 138.23 |

| Thiophenol | 108-98-5 | C6H6S | 110.18 |

This table provides a comparative overview of the basic chemical properties of this compound and some structurally related compounds, highlighting the variations in their molecular formulas and weights.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYFVMQRFVQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 2 4 Methoxyphenyl Ethane 1 Thiol

Fundamental Reaction Pathways of the Sulfhydryl Group

The sulfhydryl group of 2-(4-methoxyphenyl)ethane-1-thiol is the primary site of its chemical reactivity, enabling a variety of transformations.

Nucleophilic Reactivity of Thiolates

Thiols are the sulfur analogs of alcohols and are generally more acidic. libretexts.org Deprotonation of the thiol group in this compound by a base yields the corresponding thiolate, 2-(4-methoxyphenyl)ethane-1-thiolate. This thiolate is a potent nucleophile due to the high polarizability and the presence of lone pair electrons on the sulfur atom. libretexts.orgacs.org The nucleophilicity of thiols and their corresponding thiolates makes them effective in SN2 reactions with alkyl halides to form sulfides. libretexts.org

The nucleophilic character of thiolates is also demonstrated in their participation in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. acs.org Thiols are among the most commonly utilized heteronucleophiles in these reactions due to their strong nucleophilicity. acs.org The reaction rate can be significantly influenced by the polarity of the solvent, with polar solvents like methanol (B129727), acetonitrile (B52724), and water leading to higher yields and faster reaction times. acs.org

Oxidative Coupling to Disulfides

The oxidation of thiols to disulfides is a common and important transformation in sulfur chemistry. biolmolchem.comnih.gov This reaction involves the formation of a sulfur-sulfur bond and represents the oxidized state of the thiol. libretexts.org For this compound, this transformation would yield 1,2-bis(2-(4-methoxyphenyl)ethyl) disulfide.

Various oxidizing agents can achieve this conversion, and the choice of reagent is crucial to prevent over-oxidation to sulfonic acids. biolmolchem.com Mild oxidizing agents are typically employed. libretexts.org The reaction can be promoted under various conditions, including the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like HI, or through visible-light-promoted, catalyst-free methods in an ambient atmosphere. biolmolchem.comsemanticscholar.org Aromatic thiols, particularly those with electron-donating groups like the methoxy (B1213986) group in this compound, can readily undergo self-coupling to form symmetrical disulfides with high yields. semanticscholar.org The reactivity order of thiols in some oxidative systems is ArSH > ArCH₂SH >> RSH, which is dependent on the acidity of the thiol. biolmolchem.com

Unsymmetrical disulfides can also be synthesized through the cross-coupling of two different thiols. nih.govchimicatechnoacta.ru For instance, the reaction of this compound with another thiol, such as thiophenol, can produce an unsymmetrical disulfide. semanticscholar.org

Addition Reactions: Thiol-Ene and Thiol-Yne Chemistry

The sulfhydryl group of this compound can participate in addition reactions across carbon-carbon multiple bonds, namely in thiol-ene and thiol-yne reactions. These reactions are powerful tools for the synthesis of functionalized sulfides and are often considered "click" reactions due to their high efficiency and selectivity. researchgate.netwikipedia.orgd-nb.info

The thiol-ene reaction involves the addition of a thiol across a double bond (alkene). This reaction typically proceeds via a radical mechanism, which can be initiated by photoinitiators or thermal initiators. researchgate.net The process involves the formation of a thiyl radical which then adds to the alkene. researchgate.net

The thiol-yne reaction is the addition of a thiol to an alkyne, yielding an alkenyl sulfide (B99878). wikipedia.org This reaction can also be initiated by radical initiators or UV irradiation. wikipedia.org Depending on the reaction conditions and the stoichiometry, a second addition of the thiol to the resulting vinyl sulfide can occur, leading to a 1,2-dithioether. d-nb.info The addition generally follows an anti-Markovnikov regioselectivity. wikipedia.org There is evidence for this compound undergoing thiol-yne reactions.

Table 1: Overview of Thiol Addition Reactions

| Reaction Type | Reactant | Product Type | Mechanism | Key Features |

|---|---|---|---|---|

| Thiol-Ene | Alkene | Thioether | Radical chain reaction | High efficiency, often initiated by light or heat. researchgate.net |

| Thiol-Yne | Alkyne | Alkenyl sulfide or Dithioether | Radical chain reaction | Can result in mono- or di-addition products. wikipedia.orgd-nb.info |

Derivatization Strategies for Functionalization

The thiol group of this compound serves as a handle for various derivatization reactions, allowing for the introduction of new functional groups and the synthesis of more complex molecules. sci-hub.se

Alkylation and Arylation of the Thiol Group

The sulfur atom in this compound can be readily alkylated or arylated to form thioethers. This is typically achieved by first converting the thiol to its more nucleophilic thiolate form with a base, followed by reaction with an alkyl or aryl halide. researchgate.net A mild and efficient method for S-alkylation involves the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. researchgate.net

Arylation of thiols can be accomplished using metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions with aryl halides or triflates are effective for forming aryl sulfides. researchgate.net Another approach involves a metal- and photoredox-free direct arylation of thiols with aryl iodides using a DMF/KOtBu system. researchgate.net The presence of an N-heterocyclic carbene (NHC) can influence the reaction to proceed via a radical pathway, allowing for regioselective arylation. researchgate.net

Formation of Thioethers and Sulfides

The synthesis of thioethers (sulfides) is a primary transformation of thiols like this compound. uni-goettingen.deorganic-chemistry.org As mentioned in the previous section, the most common method is the alkylation of the corresponding thiolate. libretexts.org

Alternative methods for thioether synthesis include the reaction of thiols with alcohols. For example, a silica (B1680970) alumina (B75360) catalyst can promote the reaction between an alcohol and a thiol to form a thioether under solvent-free conditions. beilstein-journals.org The reaction rate is influenced by the electronic nature of the alcohol. beilstein-journals.org Other catalytic systems, such as those based on indium triiodide for the reaction with acetates, or copper(II) triflate for the reaction with tertiary alkyl oxalates, have also been developed for thioether synthesis. organic-chemistry.org

Table 2: Selected Methods for Thioether Synthesis from Thiols

| Reagent/Catalyst | Substrate | Conditions | Product |

|---|---|---|---|

| Cs₂CO₃ / TBAI | Alkyl/Aryl Halides | DMF | Alkyl/Aryl Thioethers researchgate.net |

| Silica Alumina | Alcohols | Solvent-free, 80 °C | Thioethers beilstein-journals.org |

| InI₃ | Acetates | - | Thioethers organic-chemistry.org |

| Cu(OTf)₂ | Tertiary Alkyl Oxalates | - | Tertiary Alkyl Thioethers organic-chemistry.org |

| Pd Catalyst | Aryl Halides/Triflates | Base | Aryl Thioethers researchgate.net |

Acylation and Other Functional Group Manipulations

The thiol group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, with acylation being a prominent example. Acylation of thiols provides access to thioesters, which are important intermediates in organic synthesis. nih.gov

The S-acylation of thiols is a common strategy for the protection of the sulfhydryl group during multi-step synthetic sequences. nih.gov Thioesters can be synthesized through several methods, including the reaction of thiols with acyl chlorides, acid anhydrides, or carboxylic acids using dehydrating agents. nih.gov

A general method for the synthesis of thioesters involves the reaction of a thiol with an acyl chloride. beilstein-journals.orgresearchgate.net This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride that is formed. beilstein-journals.org Another approach is the condensation of thiols with carboxylic acids using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

While specific studies on the acylation of this compound are not extensively documented in the reviewed literature, the general reactivity of thiols suggests that it would readily undergo these transformations. For instance, in a related synthesis, ethanethiol (B150549) was used in a reaction sequence involving the acylation of a 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) derivative in the presence of aluminum chloride. ambeed.com This indicates the compatibility of the methoxyphenyl and thiol functionalities under certain acylation conditions.

The following table summarizes common acylation methods applicable to thiols like this compound.

| Acylating Agent | Reagents and Conditions | Product | Reference |

| Acyl Chloride | Base (e.g., pyridine) | Thioester | beilstein-journals.org |

| Acid Anhydride | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | Thioester | nih.gov |

| Carboxylic Acid | Dehydrating agent (e.g., DCC) | Thioester |

Other functional group manipulations of the thiol group in this compound could include oxidation to form disulfides or sulfonic acids, and its use as a nucleophile in substitution reactions to form thioethers. bldpharm.com

Complexation and Coordination Chemistry

The sulfur atom in this compound, with its lone pairs of electrons, can act as a soft donor, making it a potential ligand for coordination to various metal centers.

Ligand Properties in Metal Coordination

Thiols and their deprotonated forms, thiolates, are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. thieme-connect.deacs.org The nature of the R-group in a thiol (R-SH) can influence the properties of the resulting metal complex. In this compound, the presence of the 4-methoxyphenyl (B3050149) group can impact the electronic and steric environment of the coordinating sulfur atom.

While direct studies on the coordination chemistry of this compound are limited in the available literature, the coordination behavior of structurally related ligands provides valuable insights. For example, complexes of the related (4-methoxyphenyl)methanethiol have been synthesized, such as tris[(4-methoxyphenyl)methanethiolato]rhenium(III). thieme-connect.de Furthermore, thiourea (B124793) derivatives containing the 4-methoxyphenyl group, like 1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, have been used to synthesize gold(I), silver(I), and copper(I) complexes, demonstrating the affinity of sulfur-containing ligands with this substituent for coinage metals. google.com

The table below lists examples of metal complexes with related sulfur-containing ligands.

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| (4-methoxyphenyl)methanethiol | Rhenium(III) | Tris-thiolato complex | thieme-connect.de |

| 1,3-bis(4-methoxyphenyl)imidazolidine-2-thione | Au(I), Ag(I), Cu(I) | M(L)₂Y type complexes | google.com |

| Thio-1,3,4-oxadiazole derivatives | Co(II), Ni(II), Cu(II) | Coordination polymers | researchgate.net |

Design and Synthesis of Thiol-Containing Coordination Compounds

The synthesis of coordination compounds containing thiol ligands can be achieved through various methods. A common approach involves the reaction of a metal salt with the thiol in a suitable solvent. The thiol can either coordinate in its neutral form or, more commonly, as a thiolate anion after deprotonation.

In the context of preparing benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds, Friedel-Crafts acylation reactions have been employed on substrates like 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. researchgate.netnih.gov While not a direct synthesis of a coordination complex with this compound, these syntheses highlight reactions involving a similar structural motif in the presence of Lewis acidic metal halides like aluminum chloride. researchgate.netnih.gov

The synthesis of metal complexes with ligands analogous to this compound often involves the in-situ deprotonation of the thiol by a base or the direct reaction with a metal precursor that can facilitate this deprotonation. The choice of metal precursor and reaction conditions, such as solvent and temperature, plays a crucial role in determining the structure and properties of the resulting coordination compound.

Mechanistic Investigations of Thiol Reactions

Understanding the mechanisms of reactions involving thiols is crucial for controlling their reactivity and for the rational design of new synthetic methodologies.

Elucidation of Reaction Intermediates

The reactions of thiols can proceed through various intermediates, depending on the reaction conditions and the nature of the reactants. For instance, in acylation reactions, the initial step is typically the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the thioester.

Oxidative coupling of thiols to disulfides can proceed through radical intermediates. For example, visible-light-promoted, catalyst-free coupling of thiols can involve the formation of thiol radical intermediates (RS•) through oxidation. nih.gov These radicals can then dimerize to form the disulfide (RSSR). nih.gov

A particularly relevant mechanistic study involves the use of a N-(1-(4-methoxyphenyl)-2-mercaptoethyl) auxiliary in peptide ligation. This auxiliary, which is structurally very similar to this compound, participates in a key transthioesterification step. The reaction proceeds through an initial capture of a peptide thioester, followed by an S-to-N acyl shift. The rate of this acyl transfer is influenced by the substituents on the phenyl ring, with the methoxy group in the para position facilitating the reaction. This work highlights the potential for the 4-methoxyphenyl group in this compound to influence the stability and reactivity of intermediates in its reactions.

The elucidation of reaction intermediates often involves a combination of spectroscopic techniques, trapping experiments, and computational studies.

Kinetic Studies of Thiol Transformations

The rate of thiol reactions is highly dependent on factors such as the nucleophilicity of the thiol, the electrophilicity of the reaction partner, the solvent, and the presence of catalysts. For instance, the rate of acylation of a thiol will be influenced by the nature of the acylating agent, with acyl chlorides generally being more reactive than acid anhydrides or carboxylic acids. nih.gov

In the context of the N-(1-(4-methoxyphenyl)-2-mercaptoethyl)-assisted peptide ligation mentioned previously, kinetic studies revealed that the acyl transfer step had half-lives ranging from minutes to hours, depending on the specific amino acid residues involved. This demonstrates that even subtle structural changes in the reactants can have a significant impact on the reaction kinetics.

Kinetic studies on the reaction of phenols with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have shown a correlation between the reaction rate and the electronic properties of substituents on the phenol (B47542) ring. researchgate.net It is plausible that similar substituent effects would be observed in radical reactions involving this compound, where the electron-donating methoxy group could influence the rate of reactions involving radical intermediates.

Spectroscopic and Advanced Analytical Characterization of 2 4 Methoxyphenyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 2-(4-methoxyphenyl)ethane-1-thiol, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the ethyl chain protons, and the thiol proton.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the region of δ 7.1-7.3 ppm and δ 6.8-6.9 ppm. The protons ortho to the methoxy group are generally more shielded and thus resonate at a higher field (lower ppm) compared to the protons ortho to the ethylthiol group. The methoxy group itself gives rise to a sharp singlet around δ 3.7-3.8 ppm. The methylene (B1212753) protons of the ethane (B1197151) chain adjacent to the aromatic ring and the sulfur atom appear as multiplets or distinct triplets in the upfield region, typically between δ 2.7 and δ 3.0 ppm. The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is usually found between δ 1.0 and δ 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OCH₃) | 6.8-6.9 | Doublet |

| Aromatic (ortho to -CH₂CH₂SH) | 7.1-7.3 | Doublet |

| Methoxy (-OCH₃) | 3.7-3.8 | Singlet |

| Methylene (-CH₂-Ar) | 2.7-2.9 | Triplet |

| Methylene (-CH₂-SH) | 2.6-2.8 | Multiplet |

| Thiol (-SH) | 1.0-2.0 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. oregonstate.edubhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. oregonstate.edu The chemical shifts of these peaks are indicative of the carbon's chemical environment.

The carbon atoms of the aromatic ring will appear in the range of δ 114-158 ppm. The carbon attached to the methoxy group (C-O) is typically found at the lower end of this range, around δ 114 ppm, while the carbon to which the methoxy group is attached (ipso-carbon) resonates at a higher field, around δ 158 ppm. The other aromatic carbons will have shifts in between these values. The methoxy carbon itself appears around δ 55 ppm. The carbons of the ethyl chain will be observed at higher fields, with the methylene carbon attached to the aromatic ring appearing around δ 38 ppm and the methylene carbon attached to the sulfur atom appearing around δ 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-OCH₃) | 158 |

| Aromatic (CH, ortho to -OCH₃) | 114 |

| Aromatic (CH, ortho to -CH₂CH₂SH) | 130 |

| Aromatic (C-CH₂CH₂SH) | 132 |

| Methoxy (-OCH₃) | 55 |

| Methylene (-CH₂-Ar) | 38 |

| Methylene (-CH₂-SH) | 25 |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. rsc.org

A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent methylene protons in the ethane chain and the coupling between the ortho- and meta-protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy of the Sulfhydryl Group

The most characteristic feature in the FTIR spectrum of this compound is the absorption band corresponding to the stretching vibration of the sulfhydryl (S-H) group. This band is typically weak and appears in the range of 2550-2600 cm⁻¹. eajournals.org Its position can be influenced by hydrogen bonding. Other significant peaks in the FTIR spectrum include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), the C=C stretching vibrations of the aromatic ring (around 1610, 1580, and 1510 cm⁻¹), and the strong C-O stretching vibration of the methoxy group (around 1250 cm⁻¹).

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfhydryl (-SH) | Stretching | 2550-2600 | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Aromatic C=C | Stretching | 1500-1610 | Medium to Strong |

| Methoxy C-O | Stretching | 1230-1270 | Strong |

| Aromatic C-H | Out-of-plane Bending | 810-840 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds. rsc.org In the context of this compound, Raman spectroscopy can be effectively used to study the S-H and S-S (disulfide) stretching vibrations. rsc.orgresearchgate.net The S-H stretch in the Raman spectrum typically appears as a moderately intense band in the same region as in the FTIR spectrum (2550-2600 cm⁻¹). researchgate.net The C-S stretching vibration can also be observed, usually in the range of 600-700 cm⁻¹. This technique is especially valuable for monitoring chemical reactions involving the thiol group, such as oxidation to a disulfide, where the disappearance of the S-H band and the appearance of a new band for the S-S bond (around 500-550 cm⁻¹) can be clearly observed. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through various MS techniques, detailed information about its elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C9H12OS. bldpharm.combldpharm.com HRMS analysis, often using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule, [M+H]+. rsc.orgrsc.org The experimentally determined exact mass is then compared to the theoretically calculated mass. A close match provides definitive evidence for the assigned molecular formula. rsc.org The principle of using HRMS relies on the fact that the exact masses of isotopes are not integers, allowing for the differentiation of molecular formulas. brentford.hounslow.sch.uk

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (Da) |

|---|---|

| [C9H12OS]+• | 168.0609 |

| [C9H13OS]+ ([M+H]+) | 169.0687 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural integrity of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected and subjected to collision-induced dissociation (CID). dtic.mil The resulting fragment ions provide a "fingerprint" that helps to confirm the compound's structure.

The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond , leading to the loss of the thiol group.

Benzylic cleavage , resulting in the formation of a stable, resonance-stabilized 4-methoxybenzyl cation or a related tropylium (B1234903) ion.

Loss of small neutral molecules such as ethene or thioformaldehyde.

This analysis is crucial for distinguishing it from structural isomers and for identifying the compound in complex mixtures. nih.gov

Table 2: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure/Formula | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 169.07 | 4-methoxybenzyl cation (C8H9O+) | 121.06 | C2H4S |

| 169.07 | Protonated methoxybenzene (C7H9O+) | 109.06 | C2H4S |

Ionization Techniques (ESI, MALDI) in Thiol Analysis

The choice of ionization technique is vital for the successful mass spectrometric analysis of thiols. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are considered "soft" ionization methods that are particularly well-suited for this purpose, as they tend to generate intact molecular ions with minimal in-source fragmentation. sfrbm.orgnih.govnih.gov

Electrospray Ionization (ESI) is highly compatible with liquid chromatography (LC), making it the dominant technique for LC-MS analyses. emory.edu It generates charged droplets from a solution, which, after solvent evaporation, yield gaseous ions. sfrbm.org For this compound, ESI would typically produce a protonated molecule, [M+H]+, and potentially adducts with sodium, [M+Na]+, or potassium, [M+K]+. sfrbm.orgnih.gov This technique is noted for its sensitivity and its ability to produce multiply charged ions for larger molecules, though for a small molecule like this thiol, singly charged ions are expected. sfrbm.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix that absorbs UV laser light. emory.edu The laser energy is transferred to the analyte, promoting its desorption and ionization, typically forming singly charged ions like [M+H]+. nih.gov While extremely powerful for large biomolecules and used in mass spectrometry imaging, MALDI can also be applied to the analysis of smaller organic molecules, including thiols. nih.govemory.edu The choice of matrix is critical for successful MALDI analysis. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum is primarily dictated by the 4-methoxyphenyl (B3050149) chromophore.

The benzene ring contains π electrons that undergo π → π* transitions. The presence of the methoxy group (-OCH3), an auxochrome, and the ethanethiol (B150549) group modifies the absorption profile compared to unsubstituted benzene. The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift and a hyperchromic (increased absorption) effect. The spectrum is expected to show two main absorption bands characteristic of substituted aromatic systems. semanticscholar.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Approximate λmax | Molar Absorptivity (ε) | Electronic Transition | Corresponding Chromophore Band |

|---|---|---|---|

| ~275-285 nm | Low to Moderate | π → π* | B-band (Benzenoid) |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound, as well as for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for analyzing it within complex mixtures. semanticscholar.orgwdh.ac.id The most common mode for this type of compound is reversed-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. sielc.com The purity of a sample is determined by monitoring the column effluent with a UV detector set at a wavelength where the compound absorbs strongly (e.g., at one of its λmax values). The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity.

HPLC is also invaluable for mixture analysis, capable of separating the target compound from reaction precursors, by-products, and degradation products with high resolution. researchgate.net When coupled with a mass spectrometer (LC-MS), it allows for the simultaneous separation, identification, and quantification of components in a mixture. nih.gov

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Modifier | 0.1% Formic Acid or Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~225 nm and ~275 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Thiol Detection

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds, making it highly suitable for the detection and characterization of thiols such as this compound. Given the compound's thiol group and its likely volatility, GC is employed for both qualitative and quantitative assessments. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gaseous phase.

In the context of thiol analysis, the sample containing this compound is vaporized and introduced into the GC system. As the carrier gas sweeps the vaporized sample through the column, the compound interacts with the stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic feature that aids in its identification. For enhanced sensitivity and selectivity towards sulfur-containing compounds, specific detectors are utilized. A Flame Ionization Detector (FID) is a common general-purpose detector that can be used, and its purity has been reported as 97% using this method. riekemetals.com More specialized detectors, such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD), offer high selectivity for sulfur compounds, significantly reducing matrix interference and allowing for detection at very low concentrations. nih.govresearchgate.net

Multidimensional GC (MDGC), particularly heart-cutting MDGC, can be employed for complex samples to achieve higher resolution by transferring a selected fraction (the "heart-cut") from one column to a second column with a different stationary phase for further separation. acs.orgnih.gov This is particularly useful in complex matrices like food and beverages where numerous volatile compounds are present. mdpi.com Derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can also be used to improve the chromatographic properties and detection limits of thiols when using GC coupled with mass spectrometry (GC-MS). mdpi.com

Quantitative Analytical Methodologies

Spectrophotometric Assays for Thiol Quantification (e.g., Ellman's Reagent)

A classic and widely adopted method for the quantification of free sulfhydryl (thiol) groups is the Ellman's assay. bmglabtech.com This spectrophotometric method is based on the reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. wikipedia.org The reaction is a thiol-disulfide exchange that stoichiometrically produces a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻). longdom.org

The reaction proceeds rapidly at a slightly alkaline pH (around 8.0). broadpharm.com The resulting TNB²⁻ anion exhibits strong absorbance at a wavelength of 412 nm. bmglabtech.com The concentration of the thiol in the sample can be determined by measuring the absorbance of the solution at this wavelength and applying the Beer-Lambert law. The molar extinction coefficient of TNB²⁻ is well-established, typically cited as 14,150 M⁻¹cm⁻¹ in dilute buffers, which allows for direct calculation of the thiol concentration. wikipedia.orglongdom.org Alternatively, a calibration curve can be generated using a standard thiol compound, such as cysteine, to determine the concentration of the unknown thiol sample. longdom.orgbroadpharm.com This assay is reliable for quantifying low-molecular-mass thiols like this compound in various solutions. wikipedia.orginterchim.fr

Table 1: Key Parameters of the Ellman's Assay for Thiol Quantification

| Parameter | Description | Value/Wavelength |

|---|---|---|

| Reagent | Ellman's Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) |

| Product | Yellow-colored chromophore | 2-nitro-5-thiobenzoate (TNB²⁻) |

| Detection Wavelength | Maximum absorbance of TNB²⁻ | 412 nm bmglabtech.com |

| Molar Extinction Coefficient (ε) | Constant for TNB²⁻ used in Beer-Lambert law | 14,150 M⁻¹cm⁻¹ longdom.org |

| Optimal pH | pH for the reaction | ~8.0 broadpharm.com |

| Quantification Method | Can be based on direct calculation or a standard curve | Beer-Lambert Law or Cysteine Standard Curve longdom.org |

Electrochemical Methods for Thiol Detection

Electrochemical techniques offer a highly sensitive and selective alternative for the detection and quantification of thiols. One advanced approach involves the use of self-assembled monolayers on a gold electrode surface. electrochemsci.org A common strategy is based on the cleavage of a disulfide bond by the target thiol. electrochemsci.org

In this method, a molecule containing a disulfide bond, such as oxidized glutathione (B108866) (GSSG), is immobilized on the surface of a gold electrode. This surface is then typically modified with an electrochemically active reporter molecule, like ferrocene (B1249389). The ferrocene tag produces a stable and measurable redox signal (a current) when a potential is applied. electrochemsci.org

When a solution containing a low-molecular-mass thiol, such as this compound, is introduced, the thiol readily cleaves the disulfide bonds on the electrode surface through a thiol-disulfide exchange reaction. This cleavage results in the release of the ferrocene-tagged fragment from the electrode surface. Consequently, the electrochemical signal from the ferrocene decreases. The magnitude of the decrease in current is directly proportional to the concentration of the thiol in the sample, allowing for highly sensitive quantification, with detection limits reported in the picomolar (pM) range. electrochemsci.org This method demonstrates high selectivity for low-molecular-mass thiols over larger molecules like proteins or other non-thiol biological molecules. electrochemsci.org

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a crucial method for verifying the elemental composition and purity of a synthesized compound. For this compound, this technique confirms its molecular formula, C₉H₁₂OS.

The analysis involves the complete combustion of a small, precisely weighed amount of the compound in an oxygen-rich atmosphere at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are then passed through a series of detectors that quantify each gas. From these measurements, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. eajournals.orgajol.info

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₂OS)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 64.24 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.21 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.51 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.07 |

| Total | | | | 168.28 | 100.00 |

Theoretical and Computational Investigations of 2 4 Methoxyphenyl Ethane 1 Thiol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of molecular systems. These in silico approaches enable a detailed analysis of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found. The geometry optimization for a related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP), was successfully performed using the B3LYP/6-311++G(d,p) level of theory, and the resulting geometrical parameters were found to correlate well with single-crystal X-ray data. openaccesspub.org Similarly, DFT has been used to optimize the geometry of other related heterocyclic compounds, with the calculated parameters showing good agreement with experimental X-ray diffraction data. researchgate.net

For 2-(4-methoxyphenyl)ethane-1-thiol, a DFT calculation would yield precise values for bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's spatial configuration and steric properties. An illustrative table of what such results would look like is presented below, based on calculations for a similar structure.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Methoxyphenyl Structure Note: The following data is for the related compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and is provided for illustrative purposes of the data type generated by DFT calculations. openaccesspub.org

| Parameter | Bond | Bond Length (Å) | Parameter | Bonds | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C-S | Value | Bond Angles | C-C-S | Value |

| C-C | Value | C-S-H | Value | ||

| C-O | Value | C-C-O | Value | ||

| C-H | Value | C-O-C | Value | ||

| O-CH3 | Value | H-C-H | Value |

Values would be populated from a specific DFT calculation on this compound.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. openaccesspub.orgscience.gov A smaller energy gap suggests higher chemical reactivity and lower stability. researchgate.net

For instance, in a study of 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole, the HOMO and LUMO energy gap was calculated to be 5.48 eV, indicating its potential application as a nonlinear optical material. researchgate.net The negative energies of the HOMO and LUMO orbitals in such calculations typically signify the stability of the molecule. researchgate.net Analysis of the HOMO and LUMO electron density distribution reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table illustrates the type of data generated from electronic structure analysis, with values based on related compounds for context. openaccesspub.orgresearchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often carried out using DFT methods, provide the frequencies and intensities of the fundamental vibrational modes. openaccesspub.org By comparing the calculated vibrational wavenumbers with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds) can be achieved. openaccesspub.orgrsc.org

For the related compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, vibrational wavenumbers were computed using the B3LYP/6-311++G(d,p) method, and a complete vibrational analysis was performed based on the Potential Energy Distribution (PED). openaccesspub.org Sum Frequency Generation (SFG) vibrational spectroscopy, a surface-sensitive technique, has been used to study self-assembled monolayers of 2-(4-methoxyphenyl)ethanethiol on gold, identifying vibrational modes and determining the surface orientation of the molecule. uh.edu

Table 3: Illustrative Vibrational Frequencies and Assignments Note: This table demonstrates how calculated and experimental frequencies are correlated. Specific values would need to be determined for this compound.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| Value | Value | C-H stretching in phenyl ring |

| Value | Value | S-H stretching |

| Value | Value | CH₂ scissoring |

| Value | Value | C-O-C stretching |

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for these calculations. openaccesspub.org Predicted chemical shifts are compared with experimental NMR spectra to confirm the molecular structure. openaccesspub.org

Studies on related structures, such as 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones, have systematically investigated ¹³C substituent chemical shifts. researchgate.net For 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, ¹H NMR chemical shifts were computed, and the results confirmed the formation of the target compound. openaccesspub.org These theoretical predictions are invaluable for interpreting complex experimental spectra and verifying structural assignments.

Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table shows a comparison format for NMR data. Experimental data for related compounds is available, but predicted values require specific calculations. openaccesspub.orgresearchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|---|

| C (S-CH₂) | Value | Value | H (S-H) | Value | Value |

| C (Ar-CH₂) | Value | Value | H (S-CH₂) | Value | Value |

| C (Ar-C-O) | Value | Value | H (Ar-CH₂) | Value | Value |

| C (O-CH₃) | Value | Value | H (Ar) | Value | Value |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. openaccesspub.org Typically, red- and yellow-colored regions indicate negative potential (electron-rich areas, such as those around oxygen atoms), while blue-colored regions represent positive potential (electron-poor areas, such as around acidic hydrogens). rsc.org

This analysis is crucial for predicting how a molecule will interact with other chemical species, including sites for intermolecular interactions and chemical reactions. openaccesspub.orgresearchgate.net For example, MEP analysis of related vinyl sulfones helps to understand electrostatic complementarity in crystal packing. rsc.org A similar analysis for this compound would highlight the nucleophilic character of the sulfur and oxygen atoms and the electrophilic nature of the thiol hydrogen.

Molecular Dynamics and Conformation Analysis

While quantum chemical studies often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment (e.g., in a solvent).

For a flexible molecule like this compound, key conformational degrees of freedom include rotation around the C-C and C-S single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule behaves in a solution or when interacting with a biological target or a surface. For instance, molecular dynamics simulations have been used to guide the understanding of interactions involving related thiol compounds. molaid.com

Conformational Preferences and Energy Landscapes

This analysis typically reveals several low-energy conformers. For molecules similar to this compound, such as 2-phenylethanethiol, the key conformational difference arises from the rotation around the Cα-Cβ bond, leading to anti and gauche conformers. researchgate.net The anti conformer, where the thiol group and the phenyl ring are positioned opposite to each other, is often found to be the most stable due to minimized steric hindrance. The gauche conformer is slightly higher in energy. The methoxy (B1213986) group introduces further complexity, with its orientation relative to the ethylthiol chain also influencing stability.

The energy landscape is a map of all possible conformations and their corresponding energies. The minima on this landscape represent stable or metastable conformers. The energy barriers between these minima, which correspond to transition states for conformational change, dictate the rate at which the molecule can interconvert between different shapes.

Table 1: Calculated Relative Energies of this compound Conformers

Hypothetical relative energies for the primary conformers calculated using a DFT method (e.g., B3LYP/6-311++G(d,p)). The anti conformer is set as the reference (0 kJ/mol). Energies include zero-point vibrational energy corrections.

| Conformer | Key Dihedral Angle (Caryl-C-C-S) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~70% |

| Gauche | ~60° | ~3.5 | ~30% |

Intermolecular Interactions and Solvent Effects

The chemical nature of this compound allows it to participate in a variety of intermolecular interactions that govern its physical properties and behavior in solution. The thiol (-SH) group is a weak hydrogen bond donor and can also act as a hydrogen bond acceptor through its sulfur atom. researchgate.net The oxygen atom of the methoxy group is a stronger hydrogen bond acceptor. mdpi.com Furthermore, the aromatic phenyl ring can engage in π-π stacking and C-H···π interactions. iucr.org

Computational studies can model these interactions explicitly. For instance, a study of a dimer of the molecule would reveal the preferred binding geometries and energies, highlighting whether S-H···S, S-H···O, or π-stacking interactions are dominant.

Solvent effects are critical to understanding the molecule's behavior in a condensed phase. Computational chemists use both implicit and explicit solvent models to simulate these effects.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can predict how a solvent's polarity will affect conformational equilibria and reaction energetics.

Explicit solvent models involve simulating a cluster of the solute molecule surrounded by a number of individual solvent molecules. This method, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) or molecular dynamics simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govconicet.gov.ar

For this compound, polar solvents would be expected to stabilize more polar conformers and could influence the strength of intermolecular hydrogen bonds by competing for the interaction sites.

Computational Insights into Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of a reaction's feasibility and kinetics can be developed. uq.edu.au

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Locating and characterizing these fleeting structures is a primary goal of computational reaction mechanism studies. researchgate.net

For reactions involving thiols, such as their oxidation to disulfides or their addition to alkenes (thiol-ene reaction), computational algorithms can search the potential energy surface for saddle points that correspond to the TS. nih.govwikipedia.org Once a candidate TS structure is located, its identity is confirmed through a frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new bond). whiterose.ac.uk

Table 2: Hypothetical Transition State Properties for Thiol Addition to an Alkene

Representative data from a DFT calculation for the transition state of the addition of this compound to ethylene.

| Parameter | Value |

|---|---|

| Activation Energy (ΔE‡) | 28.7 kcal/mol |

| Imaginary Frequency | -1540 cm-1 |

| Key Interatomic Distances | S---C (forming): 2.25 Å S-H (breaking): 1.50 Å |

Energy Profile Calculations for Thiol Transformations

By calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information.

Computational studies have shown that such oxidation reactions can be significantly influenced by solvent, with proton transfer between the oxidant and the thiol often being mediated by solvent molecules in the transition state. nih.gov

Catalytic Cycle Modeling

Many reactions involving thiols are catalyzed. Computational chemistry can model entire catalytic cycles, providing insights that are difficult to obtain experimentally. nih.govacs.org For instance, the base-catalyzed thiol-Michael addition is a widely used reaction. uq.edu.auacs.org

A computational model of this cycle would involve these steps:

Deprotonation: Calculation of the reaction between the thiol and a base catalyst to form a thiolate anion.

Nucleophilic Attack: Modeling the attack of the thiolate on the Michael acceptor (an electron-deficient alkene) to form a carbanion intermediate, including locating the corresponding transition state.

Proton Transfer: Modeling the protonation of the carbanion intermediate by a proton source (often another thiol molecule), which regenerates the thiolate catalyst and forms the final product.

By calculating the energy of each intermediate and transition state, the rate-determining step of the cycle can be identified. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. nih.gov Similar approaches can be applied to photoredox or metal-catalyzed reactions involving thiols. researchgate.net

Applications of 2 4 Methoxyphenyl Ethane 1 Thiol in Advanced Materials and Catalysis

Integration into Polymeric Materials and Networks

The incorporation of 2-(4-methoxyphenyl)ethane-1-thiol into polymer structures offers a pathway to novel materials with tailored properties. The thiol functional group provides a reactive handle for polymerization and crosslinking, while the methoxyphenyl group can impart specific physical and chemical characteristics to the resulting polymer.

Thiol-functionalized Polymers for Specialty Applications

Thiol-functionalized polymers are a class of materials valued for their unique properties, including adhesive characteristics, optical performance, and biocompatibility. The introduction of a thiol group, such as that in this compound, into a polymer backbone or as a pendant group can be achieved through several synthetic strategies. One common method is the post-polymerization modification of a pre-existing polymer with reactive sites that can undergo reaction with the thiol.

Another approach involves the direct polymerization of thiol-containing monomers. While specific research on the polymerization of monomers derived from this compound is not extensively documented, the principles of thiol-ene and thiol-Michael addition polymerizations provide a framework for its potential use. In these "click chemistry" reactions, the thiol group reacts efficiently with a carbon-carbon double bond (ene) or a Michael acceptor, respectively, to form a stable thioether linkage. These reactions are known for their high yields, stereoselectivity, and tolerance to a wide range of functional groups, making them ideal for creating well-defined polymer architectures.

The presence of the 4-methoxyphenyl (B3050149) group is anticipated to influence the properties of the resulting polymer by:

Increasing the refractive index: The aromatic ring can enhance the polymer's refractive index, a desirable property for optical applications such as lenses and coatings.

Modifying solubility and thermal properties: The polarity and rigidity of the methoxyphenyl group can affect the polymer's solubility in various solvents and its glass transition temperature.

Providing a site for further functionalization: The aromatic ring can be further modified to introduce other functional groups, allowing for the creation of multifunctional materials.

Role in Crosslinking and Polymerization Processes

The thiol group of this compound can actively participate in crosslinking and polymerization reactions, leading to the formation of robust polymer networks.

Thiol-Ene and Thiol-Michael Addition Reactions:

As mentioned, thiol-ene and thiol-Michael "click" reactions are powerful tools for polymer synthesis and modification. In the context of crosslinking, a multifunctional "ene" or Michael acceptor monomer can be reacted with a dithiol or a polymer containing multiple thiol groups to form a three-dimensional network. This compound, being a monothiol, would primarily act as a chain-terminating or modifying agent in such systems, controlling the degree of crosslinking and the final network properties. However, if converted to a dithiol derivative, it could serve as a crosslinking agent itself.

The general mechanism for a radical-mediated thiol-ene reaction involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds across a double bond, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

The base-catalyzed thiol-Michael addition proceeds via a conjugate addition mechanism.

The choice of reaction conditions (e.g., initiator, catalyst, temperature) can influence the reaction rate and the final properties of the crosslinked polymer. The aromatic nature of the methoxyphenyl group in this compound may influence the reactivity of the thiol group through electronic effects.

| Polymerization / Crosslinking Method | Role of Thiol | Potential Impact of this compound |

| Thiol-Ene Polymerization | Chain transfer agent, comonomer | Control of molecular weight, incorporation of aromatic functionality |

| Thiol-Michael Addition Polymerization | Nucleophilic addition to Michael acceptors | Formation of linear or crosslinked polymers with thioether linkages |

| Post-Polymerization Modification | Reactive handle for grafting onto polymers | Introduction of the methoxyphenyl group for tailored properties |

| Crosslinking of Unsaturated Resins | Crosslinking agent (as a dithiol derivative) | Formation of networks with enhanced thermal and optical properties |

Development of Functional Surfaces and Coatings

The ability of thiols to form strong bonds with the surfaces of noble metals, particularly gold, makes them ideal candidates for the development of functional surfaces and coatings.

Self-Assembled Monolayers (SAMs) Utilizing Thiol Linkages

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols on gold are a classic example, where the sulfur atom chemisorbs onto the gold surface, and van der Waals interactions between the alkyl chains drive the formation of a densely packed, oriented monolayer.

Aromatic thiols, including those with structures similar to this compound, also form well-defined SAMs on gold. The orientation and packing of the molecules in the SAM are influenced by a combination of factors:

Thiol-gold bond: The strong covalent-like bond between the sulfur and gold atoms anchors the molecules to the surface.

π-π stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, which contributes to the ordering and stability of the monolayer.

Van der Waals interactions: Intermolecular forces between the ethyl chains and the methoxy (B1213986) groups also play a role in the final structure.

| Aromatic Thiol | Substrate | Key Intermolecular Interactions | Resulting Surface Properties |

| Benzenethiol (B1682325) | Gold | π-π stacking | Hydrophobic |

| 4-Methylbenzenethiol | Gold | π-π stacking, van der Waals | More hydrophobic than benzenethiol SAMs |

| 4-Methoxythiophenol | Gold | π-π stacking, dipole-dipole | More hydrophilic than benzenethiol SAMs due to the methoxy group |

| This compound (Predicted) | Gold | π-π stacking, van der Waals | Hydrophobic with potential for hydrogen bonding at the methoxy group |

Surface Modification through Thiol-Chemistry

Beyond SAMs on noble metals, thiol-ene and thiol-Michael "click" chemistry provide versatile methods for modifying a wide range of surfaces. A surface can first be functionalized with "ene" or Michael acceptor groups, and then this compound can be "clicked" onto the surface. This approach allows for the covalent attachment of the methoxyphenyl functionality to materials like silicon wafers, glass, and various polymers.

This surface modification can be used to:

Control surface energy and wettability: The introduction of the aromatic group can alter the hydrophobic/hydrophilic balance of a surface.

Introduce specific functionalities: The methoxy group can serve as a site for further chemical reactions, enabling the creation of complex, multifunctional surfaces.

Improve biocompatibility: The modification of a material's surface can influence its interaction with biological systems.

Enhance adhesion: The modified surface may exhibit improved adhesion to other materials.

The efficiency and selectivity of thiol-ene and thiol-Michael reactions make them particularly suitable for surface modification, as they can be carried out under mild conditions and tolerate a variety of other chemical groups.

Catalytic Systems and Ligand Design

The sulfur atom in thiols possesses lone pairs of electrons that can coordinate to metal centers, making them effective ligands in coordination chemistry and catalysis. While the catalytic applications of this compound have not been specifically reported, its structural features suggest potential roles in this field.

Thiolates as Ligands for Metal Catalysts:

Thiolate ligands, formed by the deprotonation of thiols, can stabilize metal nanoparticles and influence their catalytic activity. The electronic properties of the ligand can modulate the electron density at the metal center, thereby affecting its reactivity. The 4-methoxyphenyl group in this compound is an electron-donating group, which could increase the electron density on a coordinated metal center. This could, in turn, enhance the metal's catalytic activity in certain reactions, such as reductions or cross-coupling reactions.

Potential in Asymmetric Catalysis:

If this compound were to be incorporated into a chiral ligand framework, it could potentially be used in asymmetric catalysis. The steric bulk and electronic properties of the methoxyphenyl group could influence the enantioselectivity of a catalytic reaction by creating a specific chiral environment around the metal center.

Organocatalysis:

While less common than their use as ligands, thiols can also participate directly in organocatalytic transformations. For example, they can act as nucleophilic catalysts in Michael additions and other conjugate addition reactions. The nucleophilicity of the thiol can be tuned by the electronic nature of its substituents. The electron-donating methoxy group in this compound would be expected to enhance the nucleophilicity of the sulfur atom, potentially making it an effective organocatalyst for certain reactions.

It is important to note that the application of this compound in catalysis is a largely unexplored area. Further research is needed to synthesize and evaluate the performance of catalysts and ligands derived from this compound.

Design of Thiol-Based Ligands for Metal Catalysis

The thiol group (-SH) is a cornerstone in the design of ligands for metal catalysis due to its strong coordination affinity for a wide range of metal ions, particularly late transition metals. As a soft donor, the sulfur atom in this compound can form stable bonds with soft metal centers, a principle central to the Hard and Soft Acids and Bases (HSAB) theory. This interaction is fundamental in the creation of metal-organic frameworks (MOFs) and other coordination complexes where thiol-based ligands are employed. rsc.org

The design of ligands incorporating this compound can be tailored to specific catalytic needs. The methoxyphenyl group influences the ligand's properties by modifying the steric environment around the metal center and by tuning the electronic properties through inductive and resonance effects. These modifications can impact the catalyst's activity, selectivity, and stability. The synthesis of transition metal complexes with thiol-containing ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, demonstrates how these ligands can act as bidentate agents, coordinating through both sulfur and another heteroatom to form stable chelate rings with metal ions. nih.gov

| Property | Description | Relevance in Catalysis |

|---|---|---|

| Soft Donor Atom (Sulfur) | Effectively coordinates with soft metal ions (e.g., Pd, Pt, Au, Hg, Cu). | Formation of stable metal-ligand complexes, crucial for catalyst longevity and performance. |

| Strong Covalent Bonding | Forms robust metal-sulfur bonds. | Stabilizes metal nanoparticles and surfaces, preventing aggregation in heterogeneous catalysts. |

| Tunable Steric/Electronic Properties | The substituent on the thiol (the 4-methoxyphenyl ethyl group) can be modified to control the ligand's bulk and electron-donating/withdrawing nature. | Allows for fine-tuning of catalyst selectivity (e.g., regioselectivity, enantioselectivity) and activity. |

| Redox Activity | Can undergo oxidation to form disulfides. | Can participate in redox cycles in certain catalytic processes or be used to create redox-switchable catalysts. |

Heterogeneous and Homogeneous Catalytic Applications

The application of this compound can be envisioned in both heterogeneous and homogeneous catalysis. In heterogeneous catalysis, thiols are widely used as capping agents to stabilize metal nanoparticles. The strong affinity of sulfur for metal surfaces allows this compound to anchor onto nanoparticles of gold, silver, palladium, and other metals. This prevents their aggregation, maintaining a high surface area and catalytic activity. The methoxyphenyl group would form an outer layer, influencing the solubility and interaction of the nanoparticles with the reaction medium.

In homogeneous catalysis, this compound can serve as a ligand to form discrete, soluble metal complexes. rsc.org The synthesis of such complexes allows for a high degree of control over the catalyst's structure, leading to high selectivity in chemical transformations. For instance, complexes of the 1,2-dithiolene ligand have been prepared with the goal of creating new molecular conductors, showcasing the versatility of thiol-based ligands in materials science. rsc.org While specific catalytic applications for complexes derived from this compound are not extensively detailed, analogous thiol-ligated metal complexes are known to catalyze a variety of reactions, including cross-coupling, hydrogenation, and hydroformylation.

Role in Organocatalysis

Beyond metal catalysis, the thiol functional group is an active participant in organocatalysis, primarily leveraging its nucleophilic character. The thiol group of this compound can engage in nucleophilic addition reactions, most notably the conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reactivity is a cornerstone of many organocatalytic transformations.

Furthermore, there is potential for this compound in asymmetric catalysis. For example, synergistic organocatalysis has been explored for the kinetic resolution of secondary thiols, a class of compounds related to this compound. nih.gov Another modern application involves the immobilization of organocatalysts using thiol-ene chemistry. beilstein-journals.org In this approach, a thiol-containing molecule is covalently attached to a solid support or incorporated into a polymer bead via a thiol-ene reaction, combining the benefits of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of separation and recycling). beilstein-journals.org

Sensor Technologies and Molecular Probes

The distinct reactivity of the thiol group makes it an excellent target for molecular recognition in sensor technologies. Thiols play critical roles in biological systems, and their detection is of significant interest. nih.gov The development of probes for thiols has therefore become an active area of research. nih.gov

Chemo/Biosensors Utilizing Thiol Recognition Elements

A chemosensor designed to detect this compound, or conversely, a sensor utilizing this compound as a recognition element, would be based on the specific chemical reactions of its thiol group. The primary strategies for thiol recognition in sensors involve reactions that produce a measurable signal, such as a change in color or fluorescence. nih.gov

Common thiol recognition strategies include:

Michael Addition: The thiol acts as a nucleophile, adding to an electron-deficient double bond (a Michael acceptor). This reaction is often used to trigger a signaling cascade in a molecular probe. nih.gov

Disulfide Cleavage: The thiol can cleave a disulfide bond through a thiol-disulfide exchange reaction, releasing a reporter molecule.

Metal-Sulfur Interaction: The high affinity of thiols for certain metal ions can be exploited. A sensor might feature a metal complex that changes its optical or electrochemical properties upon binding with the thiol.

These strategies allow for the design of highly selective and sensitive probes for detecting biologically important thiols like cysteine, homocysteine, and glutathione (B108866). nih.gov

| Reaction Type | General Mechanism | Signal Transduction |

|---|---|---|

| Michael Addition | Nucleophilic addition of the thiol to an α,β-unsaturated system. nih.gov | Disruption of conjugation in a chromophore/fluorophore, leading to changes in absorbance or emission. |

| Nucleophilic Substitution | Displacement of a leaving group from an electrophilic probe by the thiolate anion. | Release of a fluorescent or colored molecule. |

| Disulfide Exchange | Cleavage of a disulfide bond within the sensor molecule by the target thiol. | Separation of a quencher from a fluorophore, resulting in fluorescence "turn-on". |

| Metal Complexation | Binding of the thiol to a metal center in a coordination complex. | Modulation of ligand-to-metal charge transfer (LMCT) bands or displacement of a signaling ligand. |

| Reduction of Functional Groups | Reduction of specific functionalities (e.g., azides) by the thiol. | Uncaging of a fluorophore or chromophore. |

Optical and Electrochemical Sensing Mechanisms

The transduction of the thiol recognition event into a measurable signal can be achieved through optical or electrochemical means.

Optical Sensing Mechanisms: These sensors rely on a change in light absorption (colorimetric) or emission (fluorometric) upon interaction with the thiol. Many fluorescent probes for thiols are designed based on a photoinduced electron transfer (PET) mechanism. In its "off" state, a PET process quenches the fluorescence of a fluorophore. The reaction of the thiol with the probe's recognition site can inhibit this PET process, "turning on" the fluorescence and generating a signal.

Electrochemical Sensing Mechanisms: Electrochemical sensors offer high sensitivity and are well-suited for miniaturization and point-of-care applications. mdpi.com The detection of thiols can be achieved in several ways. One direct method is the anodic oxidation of the thiol group on the surface of an electrode. Another approach involves modifying an electrode with a specific recognition layer. For example, a glassy carbon electrode can be modified with nanomaterials that catalyze the oxidation of the thiol, enhancing the signal. nih.gov The binding of this compound to such a modified surface would alter the electron transfer properties, resulting in a detectable change in current or potential. mdpi.comnih.gov The selective detection of different thiols, such as homocysteine and glutathione, in biological samples has been demonstrated using screen-printed electrodes, where detection relies on the differing reaction kinetics of various thiols with an electrochemically generated ortho-quinone.

Q & A

Q. Q1: What are the common synthetic routes for 2-(4-methoxyphenyl)ethane-1-thiol, and what are their methodological limitations?

A1: The synthesis typically involves:

- Alkylation of aromatic precursors : Starting with toluene derivatives, methoxy groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, 2-(4-methoxyphenyl)ethanol can be synthesized from toluene (ring-¹⁴C-labeled) through multi-step alkylation and reduction .